N3PT

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N3-Pyridylthiamin (N3PT) ist ein potenter und selektiver Inhibitor des Enzyms Transketolase. Diese Verbindung ist bekannt für ihre Fähigkeit, an Transketolase durch Pyrophosphorylierung zu binden, mit einer Dissoziationskonstanten (Kd) von 22 nM für die Transketolase ohne gebundenes Thiamin (Apo-TK) .

Wissenschaftliche Forschungsanwendungen

N3-Pyridylthiamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Stoffwechselforschung: Die Verbindung wird verwendet, um die Stoffwechselwege zu untersuchen, an denen Transketolase beteiligt ist, und seine Rolle bei verschiedenen Krankheiten.

Antiplasmodiale Aktivität: N3-Pyridylthiamin wurde als potenter Inhibitor des Malariaparasiten Plasmodium falciparum identifiziert, mit einem IC50-Wert, der 10-mal niedriger ist als der von Oxythiamine.

Wirkmechanismus

N3-Pyridylthiamin entfaltet seine Wirkung durch Bindung an Transketolase durch Pyrophosphorylierung. Diese Bindung hemmt die Aktivität von Transketolase, einem Schlüsselenzym im Pentosephosphatweg . Durch die Hemmung von Transketolase stört N3-Pyridylthiamin die Produktion von Ribose-5-phosphat, einem wichtigen Molekül für die DNA-Synthese in schnell teilenden Zellen wie Krebszellen .

Wirkmechanismus

Target of Action

N3PT, also known as N3-pyridyl thiamine, is a potent and selective inhibitor of the enzyme transketolase . Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is frequently altered in cancer .

Mode of Action

This compound interacts with its target, transketolase, by undergoing pyrophosphorylation and then binding to the enzyme . This binding occurs with a Kd value of 22 nM for Apo-TK, a form of transketolase that lacks bound thiamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By inhibiting transketolase, this compound disrupts this pathway, which plays a crucial role in cancer cell metabolism . The inhibition of transketolase leads to a decrease in the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes . This results in metabolic changes in thiamine-dependent metabolism .

Pharmacokinetics

One study showed that when administered intravenously at a dosage of 100 mg/kg twice a day for two weeks, this compound showed an inhibitory effect on transketolase activity in hct-116 tumor-bearing nude mice . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of transketolase by this compound leads to a decrease in the activity of thiamine-dependent enzymes, resulting in metabolic changes . In vitro studies have shown that this compound reduces cell viability and proliferation, induces cell apoptosis, and suppresses cell migration .

Biochemische Analyse

Biochemical Properties

N3PT plays a significant role in biochemical reactions, particularly as it interacts with the enzyme transketolase . Transketolase is a thiamine-dependent enzyme, and this compound’s interaction with it influences various biochemical pathways .

Cellular Effects

The effects of this compound on cells are primarily through its interaction with transketolase. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with transketolase . As a transketolase inhibitor, this compound can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, mice treated with this compound received an intraperitoneal dosage of 80 mg/kg daily for five days

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with transketolase . Transketolase is a key enzyme in the pentose phosphate pathway, a crucial pathway for the production of NADPH and ribose 5-phosphate .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N3-Pyridylthiamin beinhaltet die Pyrophosphorylierung der Verbindung, um ihre Bindung an Transketolase zu ermöglichen . Spezielle Details zu den Synthesewegen und Reaktionsbedingungen sind in der Literatur nicht readily available, aber es ist bekannt, dass die Verbindung in fester Form hergestellt und bei 4 °C, geschützt vor Feuchtigkeit, gelagert wird .

Industrielle Produktionsverfahren

Analyse Chemischer Reaktionen

Reaktionstypen

N3-Pyridylthiamin unterliegt hauptsächlich der Pyrophosphorylierung, die für seine Bindung an Transketolase unerlässlich ist . Diese Reaktion ist entscheidend für seine inhibitorische Aktivität.

Häufige Reagenzien und Bedingungen

Das übliche Reagenz, das in der Reaktion mit N3-Pyridylthiamin verwendet wird, ist Pyrophosphat. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung der Verbindung in einem geeigneten Lösungsmittel wie DMSO mit einer Löslichkeit von 2,86 mg/mL .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von N3-Pyridylthiamin mit Pyrophosphat gebildet wird, ist die pyrophosphorylierte Form der Verbindung, die an Transketolase bindet .

Vergleich Mit ähnlichen Verbindungen

N3-Pyridylthiamin wird mit anderen Thiaminanaloga wie Oxythiamine verglichen. Während beide Verbindungen Transketolase hemmen, hat N3-Pyridylthiamin einen signifikant niedrigeren IC50-Wert, was es zu einem stärkeren Inhibitor macht . Darüber hinaus ist N3-Pyridylthiamin weniger toxisch für menschliche Fibroblasten als Oxythiamine .

Liste ähnlicher Verbindungen

- Oxythiamine

- Thiaminpyrophosphat (TPP)

- Oxythiaminepyrophosphat (OxPP)

Eigenschaften

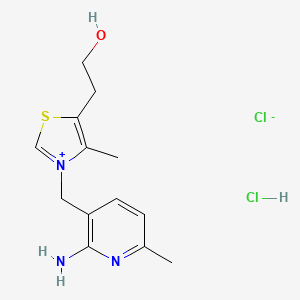

IUPAC Name |

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)

![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)